Cas no 2411243-06-4 (N-(2-cyclopropyl-1,3-oxazol-5-yl)methylbut-2-ynamide)

N-(2-cyclopropyl-1,3-oxazol-5-yl)methylbut-2-ynamide 化学的及び物理的性質
名前と識別子
-
- N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]but-2-ynamide
- 2411243-06-4
- EN300-26584242
- N-(2-cyclopropyl-1,3-oxazol-5-yl)methylbut-2-ynamide
-
- インチ: 1S/C11H12N2O2/c1-2-3-10(14)12-6-9-7-13-11(15-9)8-4-5-8/h7-8H,4-6H2,1H3,(H,12,14)
- InChIKey: BFWWVSXNNJKPKK-UHFFFAOYSA-N
- ほほえんだ: O1C(CNC(C#CC)=O)=CN=C1C1CC1
計算された属性
- せいみつぶんしりょう: 204.089877630g/mol
- どういたいしつりょう: 204.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 55.1Ų
N-(2-cyclopropyl-1,3-oxazol-5-yl)methylbut-2-ynamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26584242-5g |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]but-2-ynamide |
2411243-06-4 | 5g |
$3273.0 | 2023-09-13 | ||
Enamine | EN300-26584242-1.0g |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]but-2-ynamide |
2411243-06-4 | 95.0% | 1.0g |
$1129.0 | 2025-03-20 | |
Enamine | EN300-26584242-0.05g |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]but-2-ynamide |
2411243-06-4 | 95.0% | 0.05g |
$948.0 | 2025-03-20 | |
Enamine | EN300-26584242-1g |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]but-2-ynamide |
2411243-06-4 | 1g |
$1129.0 | 2023-09-13 | ||
Enamine | EN300-26584242-0.25g |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]but-2-ynamide |
2411243-06-4 | 95.0% | 0.25g |
$1038.0 | 2025-03-20 | |
Enamine | EN300-26584242-0.5g |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]but-2-ynamide |
2411243-06-4 | 95.0% | 0.5g |
$1084.0 | 2025-03-20 | |
Enamine | EN300-26584242-2.5g |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]but-2-ynamide |
2411243-06-4 | 95.0% | 2.5g |
$2211.0 | 2025-03-20 | |
Enamine | EN300-26584242-10g |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]but-2-ynamide |
2411243-06-4 | 10g |
$4852.0 | 2023-09-13 | ||
Enamine | EN300-26584242-0.1g |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]but-2-ynamide |
2411243-06-4 | 95.0% | 0.1g |
$993.0 | 2025-03-20 | |
Enamine | EN300-26584242-5.0g |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]but-2-ynamide |
2411243-06-4 | 95.0% | 5.0g |
$3273.0 | 2025-03-20 |
N-(2-cyclopropyl-1,3-oxazol-5-yl)methylbut-2-ynamide 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
N-(2-cyclopropyl-1,3-oxazol-5-yl)methylbut-2-ynamideに関する追加情報
Introduction to N-(2-cyclopropyl-1,3-oxazol-5-yl)methylbut-2-ynamide (CAS No. 2411243-06-4)
N-(2-cyclopropyl-1,3-oxazol-5-yl)methylbut-2-ynamide, identified by the Chemical Abstracts Service Number CAS No. 2411243-06-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by the presence of an oxazole ring and a nitrile functionality, which are well-documented for their diverse biological activities and potential therapeutic applications.
The structural motif of N-(2-cyclopropyl-1,3-oxazol-5-yl)methylbut-2-ynamide incorporates a cyclopropyl group, which is known for its ability to enhance metabolic stability and binding affinity in drug-like molecules. The oxazole ring, a five-membered heterocyclic structure containing oxygen, contributes to the compound's unique electronic properties and reactivity. These features make it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. The oxazole scaffold, in particular, has been extensively studied for its role in various biological processes, including enzyme inhibition and antimicrobial activity. N-(2-cyclopropyl-1,3-oxazol-5-yl)methylbut-2-ynamide stands out due to its combination of structural elements that are known to interact favorably with biological targets.
The nitrile group present in the molecule is another key feature that contributes to its pharmacological profile. Nitriles have been widely used in drug development due to their ability to serve as prodrugs or intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of this group in N-(2-cyclopropyl-1,3-oxazol-5-yl)methylbut-2-ynamide suggests potential for further functionalization and derivatization, opening up avenues for the development of new derivatives with enhanced biological activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with greater accuracy. These tools have been instrumental in identifying N-(2-cyclopropyl-1,3-oxazol-5-yl)methylbut-2-ynamide as a promising lead compound for further investigation. By leveraging these computational methods, scientists can design experiments that optimize the pharmacokinetic and pharmacodynamic properties of the compound.
The synthesis of N-(2-cyclopropyl-1,3-oxazol-5-yl)methylbut-2-ynamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal catalysis and flow chemistry, has streamlined the process and made it more efficient. These advancements have not only improved the accessibility of the compound but also paved the way for large-scale production.
In vitro studies have begun to unravel the potential biological activities of N-(2-cyclopropyl-1,3-oxtaxol -5 -yI) methylbut - 2 -ynamide. Initial results suggest that the compound exhibits inhibitory activity against certain enzymes and may have therapeutic potential in areas such as inflammation and cancer. These findings are particularly exciting given the growing interest in targeted therapies that leverage small-molecule inhibitors.
The integration of machine learning algorithms into drug discovery pipelines has further accelerated the process of identifying promising candidates like N-(2-cyclopropyl - 1 , 3 - oxazol - 5 - yl) methylbut - 2 -ynamide. By analyzing large datasets of chemical structures and biological activities, these algorithms can predict which compounds are most likely to succeed in clinical trials. This approach has already led to several breakthroughs in drug development and is expected to continue driving innovation.
The future prospects for N-(2-cyclopropyl - 1 , 3 - oxazol - 5 - yl) methylbut - 2 -ynamide are bright, with ongoing research aimed at elucidating its mechanism of action and optimizing its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, N-(2-cyclopropyl - 1 , 3 - oxazol - 5 - yl) methylbut - 2 -ynamide (CAS No. 2411243--06--4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the quest for new treatments. As research continues to uncover its full potential, this compound is poised to play a crucial role in addressing some of the most pressing challenges in medicine today.
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